

# Firazorexton Hydrate (TAK-994): A Technical Whitepaper

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## Compound of Interest

Compound Name: *Firazorexton hydrate*

Cat. No.: *B15614917*

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CAS Number: 2861934-86-1

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Firazorexton, also known as TAK-994, is a potent and selective orexin type 2 receptor (OX2R) agonist that was under investigation for the treatment of narcolepsy. As a brain-penetrant, orally active small molecule, it showed promise in preclinical models by promoting wakefulness and reducing narcolepsy-like symptoms. However, its clinical development was halted during Phase 2 trials due to observations of drug-induced liver injury. This technical guide provides a comprehensive overview of **Firazorexton hydrate**, including its chemical properties, mechanism of action, preclinical and clinical data, and the safety concerns that led to its discontinuation.

## Chemical and Physical Properties

**Firazorexton hydrate** is the hydrated form of the active compound Firazorexton. Its chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	2861934-86-1[1][2][3]
Development Code	TAK-994[1][4][5]
Molecular Formula	C22H25F3N2O4S·3/2H2O[1][2]
Molecular Weight	497.53 g/mol [1][2]
IUPAC Name	N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide hydrate[4]
Appearance	White to off-white solid[2]
Purity (LCMS)	99.94%[2]
Solubility	10 mM in DMSO[6]

## Mechanism of Action

Firazorexton is a selective agonist of the orexin receptor 2 (OX2R), a G-protein coupled receptor primarily expressed in the brain. Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and play a crucial role in regulating wakefulness, arousal, and appetite. The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1.[7] By mimicking the action of endogenous orexins at the OX2R, Firazorexton was designed to restore wakefulness-promoting signals.

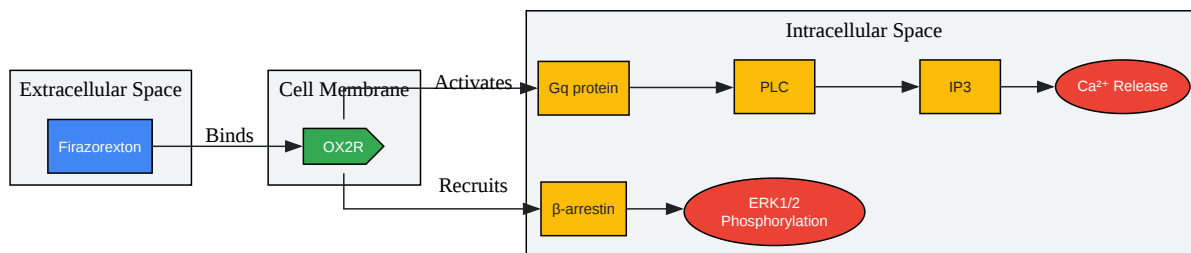
## Receptor Selectivity and Potency

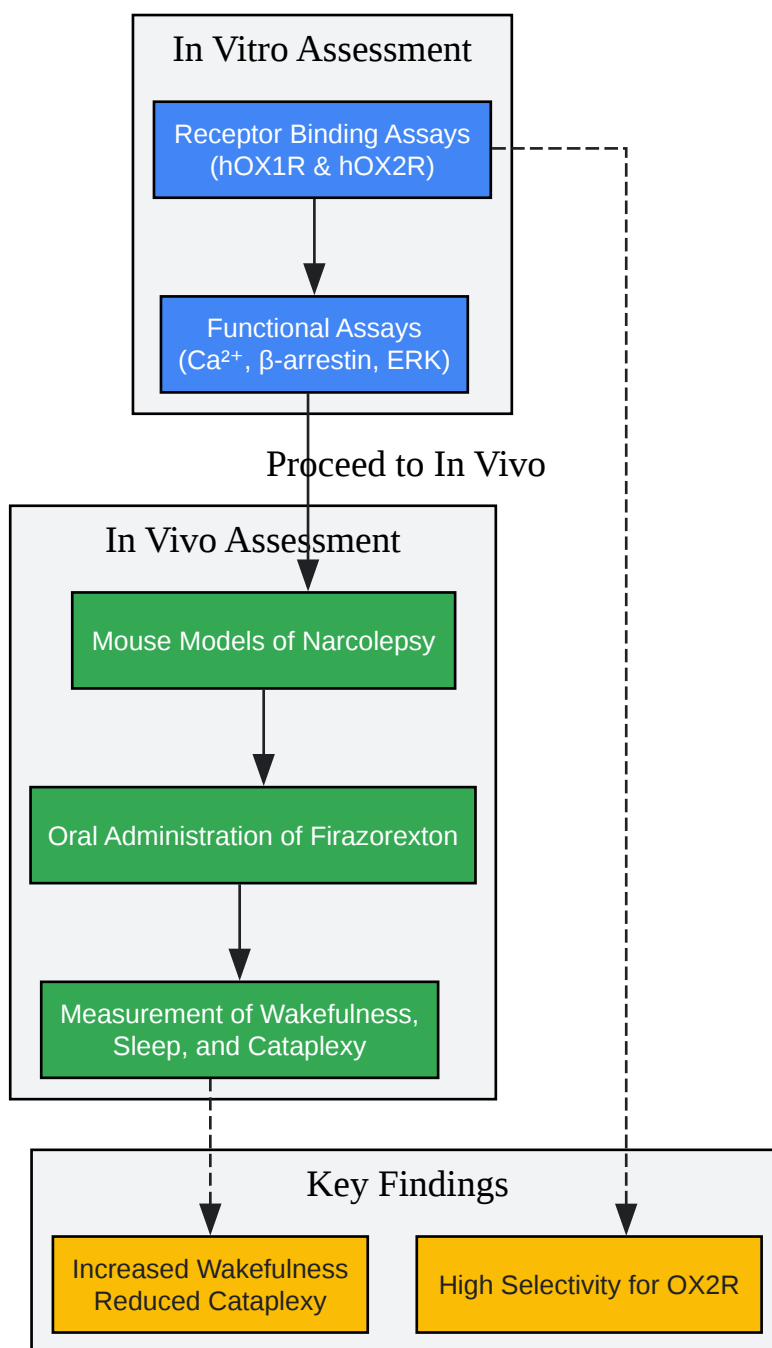
Firazorexton exhibits high selectivity for the human OX2R over the orexin receptor 1 (OX1R), with a reported selectivity of over 700-fold.[4][5] This selectivity was a key design feature, as OX2R is considered the primary mediator of orexin's wake-promoting effects.

Parameter	Value	Cell Line
hOX2R EC50 (Calcium Mobilization)	19 nM[1][3][8][9][10]	hOX2R/CHO-K1 cells[8][10]
hOX2R EC50 ( $\beta$ -arrestin Recruitment)	100 nM[8]	hOX2R/CHO-EA cells[8]
hOX2R EC50 (ERK1/2 Phosphorylation)	170 nM[8]	hOX2R/CHO-EA cells[8]

## Signaling Pathway

Upon binding to the OX2R, Firazorexton activates downstream signaling cascades. This includes the mobilization of intracellular calcium and the recruitment of  $\beta$ -arrestin, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8]





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